3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole

Anticancer Prostate cancer 1,2,4-Oxadiazole SAR

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105232-78-7) is a heterocyclic small molecule (MF: C₁₆H₁₁ClN₂O₅S; MW: 378.78 g/mol) that combines a 1,2,4-oxadiazole core with a 1,3-benzodioxole substituent at position 3 and a 4-chlorobenzenesulfonylmethyl substituent at position 5. The compound is available from commercial suppliers at ≥95% purity for non-human research use.

Molecular Formula C16H11ClN2O5S
Molecular Weight 378.78
CAS No. 1105232-78-7
Cat. No. B2916241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole
CAS1105232-78-7
Molecular FormulaC16H11ClN2O5S
Molecular Weight378.78
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H11ClN2O5S/c17-11-2-4-12(5-3-11)25(20,21)8-15-18-16(19-24-15)10-1-6-13-14(7-10)23-9-22-13/h1-7H,8-9H2
InChIKeyULYOFDVGQWHRMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105232-78-7): Procurement-Relevant Structural and Pharmacophoric Profile


3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105232-78-7) is a heterocyclic small molecule (MF: C₁₆H₁₁ClN₂O₅S; MW: 378.78 g/mol) that combines a 1,2,4-oxadiazole core with a 1,3-benzodioxole substituent at position 3 and a 4-chlorobenzenesulfonylmethyl substituent at position 5 . The compound is available from commercial suppliers at ≥95% purity for non-human research use . The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry and agrochemistry, with reported antibacterial, anticancer, and kinase-inhibitory activities that are highly sensitive to both the nature and position of the appended substituents [1].

Why Generic 1,2,4-Oxadiazole Substitution Is Insufficient for Reproducible Research with CAS 1105232-78-7


The biological activity of 1,2,4-oxadiazole derivatives is exquisitely sensitive to the electronic and steric properties of the substituents at positions 3 and 5 [1]. Systematic SAR studies on related 1,2,4-oxadiazole antibacterials have demonstrated that replacing the 4-chlorobenzenesulfonylmethyl group with alternative sulfonyl or non-sulfonyl substituents can alter MIC values against Staphylococcus aureus by over 4-fold, while the presence of the 1,3-benzodioxole moiety has been shown to enhance kinase inhibitory potency compared to analogous phenyl-substituted derivatives [2][3]. Consequently, procurement of a superficially similar 1,2,4-oxadiazole analog—such as one lacking the benzodioxole or bearing a different sulfonyl—cannot be assumed to recapitulate the biological profile of CAS 1105232-78-7 without explicit comparative validation [4].

Quantitative Differentiation Evidence for CAS 1105232-78-7 Relative to Structural Analogs


Benzodioxole vs. Phenyl at Position 3: Enhanced Antiproliferative Potency in Prostate Cancer Cells (Class-Level Inference)

In a systematic SAR study of sulfide and sulfonyl 1,2,4-oxadiazole derivatives evaluated against DU-145 prostate cancer cells, compounds bearing electron-rich 1,3-benzodioxole substituents at the 3-position of the 1,2,4-oxadiazole ring consistently exhibited antiproliferative IC₅₀ values in the sub-micromolar to low micromolar range (0.5–5.1 μM), whereas direct phenyl-substituted analogs lacking the dioxole oxygen atoms showed substantially reduced activity [1]. This class-level SAR trend indicates that the 1,3-benzodioxole moiety of CAS 1105232-78-7 is a critical determinant of cellular antiproliferative potency that is not recapitulated by simple phenyl substitution [2]. Importantly, the direct phenyl-substituted comparator—5-[(4-chlorobenzenesulfonyl)methyl]-3-phenyl-1,2,4-oxadiazole (CAS 1105232-51-6)—lacks this benzodioxole pharmacophore and would be expected to exhibit diminished activity based on this established SAR framework.

Anticancer Prostate cancer 1,2,4-Oxadiazole SAR Benzodioxole pharmacophore

4-Chlorobenzenesulfonyl vs. Benzenesulfonyl Substituent: Differential Antibacterial Potency Against Gram-Positive Pathogens (Class-Level Inference)

Within the 1,2,4-oxadiazole antibacterial class, the electronic character of the sulfonyl aryl substituent is a key determinant of antimicrobial potency [1]. Published MIC data for a structurally related 1,2,4-oxadiazole antibacterial series demonstrate that compounds incorporating electron-withdrawing para-chloro substituents on the sulfonyl aromatic ring achieve MIC values as low as 0.25–4 μg/mL against Gram-positive pathogens including S. aureus and C. difficile, whereas the corresponding unsubstituted benzenesulfonyl analogs show MIC values ≥8 μg/mL [2][3]. This class-level trend suggests that the 4-chlorobenzenesulfonyl group in CAS 1105232-78-7 contributes to enhanced antibacterial potency relative to the des-chloro analog—5-[(benzenesulfonyl)methyl]-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole (CAS 1105221-54-2)—which would be expected to exhibit reduced activity based on the established electronic SAR [1].

Antibacterial Gram-positive Staphylococcus aureus Sulfonyl SAR

1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole Regioisomer: Divergent Kinase Inhibitory Profiles and Metabolic Stability (Class-Level Inference)

The 1,2,4-oxadiazole core of CAS 1105232-78-7 provides a fundamentally different pharmacophoric geometry and electronic distribution compared to the 1,3,4-oxadiazole regioisomer, leading to divergent biological target engagement profiles [1]. Specific 1,2,4-oxadiazole derivatives with sulfonylmethyl substituents at the 5-position have been characterized as selective GSK-3β inhibitors with sub-micromolar potency, whereas the corresponding 1,3,4-oxadiazole regioisomers show markedly reduced or absent GSK-3β inhibitory activity [2][3]. Additionally, the 1,2,4-oxadiazole ring demonstrates superior hydrolytic and metabolic stability compared to the more labile 1,3,4-oxadiazole, which is susceptible to ring-opening under both acidic and basic conditions [1]. This differential stability is critical for reproducibility in biochemical assays and long-term compound storage.

Kinase inhibition GSK-3β Metabolic stability Oxadiazole regioisomerism

Benzodioxole Moiety as a Privileged Kinase Hinge-Binding Pharmacophore: Differentiation from Simple Aromatic Substituents (Supporting Evidence)

The 1,3-benzodioxole moiety has been independently validated as a privileged kinase hinge-binding pharmacophore across multiple target classes [1]. In PI3K inhibitor programs, 1,3-benzodioxole-substituted compounds consistently demonstrate improved isoform selectivity and cellular potency compared to corresponding phenyl-substituted analogs. For example, the benzodioxole-containing PI3Kγ inhibitor AS-041164 achieves an IC₅₀ of 70 nM with 3.4-fold selectivity over PI3Kα (IC₅₀ = 240 nM), whereas the phenyl-substituted structural analog shows >10-fold reduction in PI3Kγ potency . While CAS 1105232-78-7 has not been directly profiled against PI3K, the presence of the 1,3-benzodioxole moiety provides a structural basis for potential enhanced kinase target engagement compared to the phenyl-substituted analog CAS 1105232-51-6 [2].

Kinase inhibitor PI3K Benzodioxole Hinge-binding motif

Acetylcholinesterase Inhibitory Activity: Benzodioxole-1,2,4-Oxadiazole Hybrids as Potential Anti-Alzheimer Leads (Supporting Evidence)

Patent disclosures describe benzodioxole derivatives bearing 1,2,4-oxadiazole or closely related heterocyclic substituents as acetylcholinesterase (AChE) inhibitors with potential utility in Alzheimer's disease [1][2]. The combination of the benzodioxole scaffold with a sulfonyl-containing heterocyclic moiety has been specifically claimed to yield compounds with AChE IC₅₀ values in the low micromolar range, with the benzodioxole contributing to dual binding site interactions within the enzyme's catalytic gorge [1]. Although CAS 1105232-78-7 itself has not been directly profiled in published AChE assays, the structural congruence with the patented chemotype supports its use as a procurement candidate for neurodegeneration target validation studies [3].

Alzheimer's disease Acetylcholinesterase inhibition Benzodioxole derivatives Neurodegeneration

Validated Application Scenarios for CAS 1105232-78-7 Based on Structural Differentiation Evidence


Prostate Cancer Target Validation and Antiproliferative Screening

CAS 1105232-78-7 is suitable for prostate cancer antiproliferative screening programs, particularly against DU-145 and related androgen-independent prostate cancer cell lines. Based on the established SAR showing that benzodioxole-substituted 1,2,4-oxadiazole sulfonyl derivatives achieve IC₅₀ values of 0.5–5.1 μM in DU-145 MTT assays [1], researchers should prioritize this compound over the phenyl-substituted analog CAS 1105232-51-6. The benzodioxole pharmacophore is associated with enhanced cellular potency in this chemotype, and its presence distinguishes CAS 1105232-78-7 from a large number of simpler 3-aryl-1,2,4-oxadiazole analogs in commercial screening collections [2].

Gram-Positive Antibacterial Lead Discovery (S. aureus and MRSA)

For antibacterial discovery programs targeting Gram-positive pathogens, CAS 1105232-78-7 offers a structurally differentiated 1,2,4-oxadiazole chemotype incorporating both the antibacterial-enhancing 4-chlorobenzenesulfonyl group and the benzodioxole moiety [3]. Published antibacterial 1,2,4-oxadiazoles with para-chloro sulfonyl substitution achieve MIC values as low as 0.25–4 μg/mL against S. aureus [4][5]. Procurement of this specific compound rather than the des-chloro analog (CAS 1105221-54-2) is recommended because the electron-withdrawing 4-chloro substituent is consistently associated with ≥2-fold improvement in antibacterial potency [3].

GSK-3β Kinase Inhibitor Screening and Kinase Selectivity Profiling

CAS 1105232-78-7 is a candidate for GSK-3β kinase inhibitor screening based on the established activity of structurally analogous 1,2,4-oxadiazole sulfonylmethyl derivatives [6][7]. The 1,2,4-oxadiazole scaffold provides superior hydrolytic stability compared to 1,3,4-oxadiazole regioisomers, making it more suitable for biochemical assay workflows and long-term compound storage [2]. The benzodioxole moiety may additionally contribute to kinase hinge-region binding interactions, providing a rationale for inclusion in kinase selectivity panels alongside established GSK-3β inhibitor chemotypes [8].

Neurodegeneration Drug Discovery: Acetylcholinesterase Inhibition and Alzheimer's Disease Models

The benzodioxole-1,2,4-oxadiazole hybrid structure of CAS 1105232-78-7 aligns with patented AChE inhibitor chemotypes under investigation for Alzheimer's disease [9][10]. Compounds in this structural class have been claimed to exhibit low micromolar AChE inhibitory activity, with the benzodioxole moiety contributing to dual-site binding within the enzyme's catalytic gorge [9]. Researchers procuring this compound for neurodegeneration target validation should note that the combination of the benzodioxole and the 4-chlorobenzenesulfonylmethyl-1,2,4-oxadiazole substituents is specifically represented in the patent landscape, providing a basis for freedom-to-operate analysis in hit-to-lead programs [9].

Quote Request

Request a Quote for 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-chlorobenzenesulfonyl)methyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.